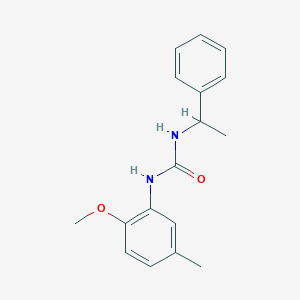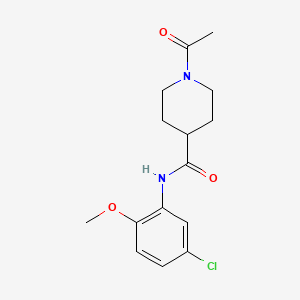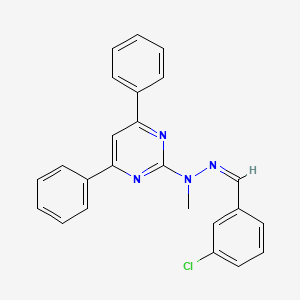
N-(2-methoxy-5-methylphenyl)-N'-(1-phenylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-N'-(1-phenylethyl)urea, also known as Clenbuterol, is a beta-2 adrenergic agonist that is commonly used in scientific research. It is a synthetic compound that has been shown to have potential therapeutic applications in a variety of fields, including respiratory diseases, cardiovascular diseases, and muscle wasting disorders.
Mécanisme D'action
N-(2-methoxy-5-methylphenyl)-N'-(1-phenylethyl)urea works by binding to beta-2 adrenergic receptors on the surface of cells, which activates a signaling pathway that leads to the relaxation of smooth muscles. This results in bronchodilation in the airways, increased cardiac output, and increased metabolic rate. This compound also has anabolic effects, which means it can stimulate muscle growth and prevent muscle wasting.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the body. It can increase protein synthesis, which leads to muscle growth and repair. It can also increase the rate of fat metabolism, which leads to increased energy expenditure and weight loss. This compound has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the airways and other tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2-methoxy-5-methylphenyl)-N'-(1-phenylethyl)urea in lab experiments is its high potency and selectivity for beta-2 adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, there are also limitations to its use, including the potential for side effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are a number of future directions for research on N-(2-methoxy-5-methylphenyl)-N'-(1-phenylethyl)urea. One area of interest is the potential for using this compound in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of new synthetic analogs of this compound that may have improved potency and selectivity for beta-2 adrenergic receptors. Finally, there is also interest in studying the long-term effects of this compound use, particularly in relation to its potential for causing cardiac hypertrophy and other adverse effects.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-N'-(1-phenylethyl)urea involves the reaction of 4-amino-3,5-dichloroacetophenone with 2-methoxy-5-methylphenyl magnesium bromide, followed by the reaction of the resulting product with 1-phenylethyl isocyanate. The final product is then purified through recrystallization to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-N'-(1-phenylethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by relaxing the smooth muscles in the airways. It has also been shown to have potential applications in treating cardiovascular diseases by improving cardiac function and reducing the risk of heart failure. In addition, this compound has been studied for its potential use in treating muscle wasting disorders such as muscular dystrophy and sarcopenia.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(1-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-9-10-16(21-3)15(11-12)19-17(20)18-13(2)14-7-5-4-6-8-14/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZDYODTQVCULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol](/img/structure/B5365106.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B5365114.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5365146.png)
![1-(1,3-benzodioxol-5-yl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5365156.png)
![3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5365158.png)

![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5365174.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(4-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5365175.png)
![5-[4-(allyloxy)benzylidene]-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5365194.png)
![N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5365195.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5365202.png)
![4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5365210.png)